molecular formula C9H4BrNS B13678343 6-Bromobenzo[b]thiophene-3-carbonitrile

6-Bromobenzo[b]thiophene-3-carbonitrile

Cat. No.: B13678343
M. Wt: 238.11 g/mol
InChI Key: AFUZBDUCVLNURC-UHFFFAOYSA-N
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Description

6-Bromobenzo[b]thiophene-3-carbonitrile is a heterocyclic compound that contains a bromine atom, a thiophene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromobenzonitrile with thioglycolic acid under microwave irradiation in the presence of triethylamine and dimethyl sulfoxide (DMSO) at 130°C . This method provides a rapid and efficient route to the desired compound with high yields.

Industrial Production Methods

Industrial production of 6-Bromobenzo[b]thiophene-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Substitution Reactions: Amino or thiol-substituted benzo[b]thiophenes.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzo[b]thiophenes.

    Coupling Reactions: Biaryl or styrene derivatives.

Scientific Research Applications

6-Bromobenzo[b]thiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromobenzo[b]thiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The nitrile group can interact with active sites of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromobenzo[b]thiophene-2-carbonitrile
  • 3-Bromobenzo[b]thiophene-6-carbonitrile
  • 2-Bromobenzo[b]thiophene

Uniqueness

6-Bromobenzo[b]thiophene-3-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H4BrNS

Molecular Weight

238.11 g/mol

IUPAC Name

6-bromo-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C9H4BrNS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5H

InChI Key

AFUZBDUCVLNURC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2C#N

Origin of Product

United States

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